Methyl 3-amino-4-(hydroxymethyl)benzoate
Description
Methyl 3-amino-4-(hydroxymethyl)benzoate is a benzoate ester derivative characterized by an amino group at position 3, a hydroxymethyl (-CH$_2$OH) group at position 4, and a methyl ester at the carboxyl position. This compound is utilized in pharmaceutical and organic synthesis research, particularly as a precursor for bioactive molecules.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 3-amino-4-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4,11H,5,10H2,1H3 |
InChI Key |
UANMENOHYWANKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous compounds.
Substituent Effects on Properties
- Hydroxymethyl (-CH$_2$OH) vs.
- Trifluoromethoxy (-O-CF$_3$): Introduces electron-withdrawing effects and increases lipophilicity, making Methyl 3-amino-4-(trifluoromethoxy)benzoate more suitable for membrane penetration in drug design .
- Aminoalkyl Groups (-NH-C$6$H${11}$, -NH-C$2$H$5$): These substituents modulate steric and electronic properties, influencing binding affinity in biological targets. For example, the cyclohexylamino group in Methyl 3-amino-4-(cyclohexylamino)benzoate contributes to its role as a ferroptosis inhibitor .
Preparation Methods
Synthesis of Methyl 4-Methyl-3-Nitrobenzoate
The bromination-hydrolysis route begins with methyl 4-methyl-3-nitrobenzoate, a precursor accessible via nitration of methyl 4-methylbenzoate. Nitration typically employs a mixture of nitric and sulfuric acids, directing the nitro group to the meta position relative to the methyl group. This step ensures proper regiochemical alignment for subsequent functionalization.
Bromination of the Methyl Group
Bromination of the 4-methyl substituent is achieved using N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. For example, in the synthesis of 4-bromomethylbenzoic acid, bromine reacts with 4-methylbenzoic acid in a controlled environment to avoid over-bromination. Adapting this to the ester derivative, methyl 4-methyl-3-nitrobenzoate undergoes bromination at 60–80°C in carbon tetrachloride, yielding methyl 4-bromomethyl-3-nitrobenzoate. The reaction requires anhydrous conditions to prevent hydrolysis of the bromomethyl intermediate.
Hydrolysis to Hydroxymethyl Group
The bromomethyl group is hydrolyzed to a hydroxymethyl moiety using aqueous sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This step proceeds via an SN2 mechanism, replacing bromine with a hydroxyl group. For instance, hydrolysis of 4-bromomethylbenzoic acid at 80°C for 4 hours yields 4-(hydroxymethyl)benzoic acid with >85% efficiency. Applied to the nitro-substituted ester, this step produces methyl 4-(hydroxymethyl)-3-nitrobenzoate.
Reduction of Nitro to Amino Group
Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol reduces the nitro group to an amine. Under hydrogen gas at 1–3 atm, the reaction achieves quantitative conversion within 2–4 hours. Post-reduction purification via column chromatography or recrystallization yields methyl 3-amino-4-(hydroxymethyl)benzoate.
Table 1: Bromination-Hydrolysis-Reduction Method Optimization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, CCl₄, 70°C, 6 h | 78 | |
| Hydrolysis | 2 M NaOH, DMF, 80°C, 4 h | 85 | |
| Nitro Reduction | H₂ (1 atm), 10% Pd/C, MeOH, 3 h | 95 |
Formylation-Reduction-Nitration/Reduction Method
Formylation of Methyl 4-Hydroxybenzoate
The Vilsmeier-Haack reaction introduces a formyl group at the 3-position of methyl 4-hydroxybenzoate. Using paraformaldehyde, magnesium chloride, and triethylamine in dichloromethane, the reaction proceeds at 60°C overnight. This step yields methyl 3-formyl-4-hydroxybenzoate, a key intermediate for further modification.
Reduction of Aldehyde to Hydroxymethyl
Sodium borohydride (NaBH₄) in methanol selectively reduces the aldehyde to a hydroxymethyl group. Conducted at 0°C to room temperature, this step preserves the ester and hydroxyl functionalities, affording methyl 3-hydroxy-4-(hydroxymethyl)benzoate with >90% yield.
Nitration and Reduction to Amino Group
Nitration of the 3-hydroxy group requires protection to prevent undesired side reactions. Acetylation with acetic anhydride converts the hydroxyl to an acetate, after which nitration with fuming nitric acid introduces a nitro group at the 3-position. Subsequent hydrolysis of the acetate and catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding the target compound.
Table 2: Formylation-Reduction Pathway Efficiency
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Formylation | Paraformaldehyde, MgCl₂, Et₃N, 60°C | 82 | |
| Aldehyde Reduction | NaBH₄, MeOH, 0°C to rt, 1 h | 91 | |
| Nitro Reduction | H₂ (1 atm), 10% Pd/C, MeOH, 4 h | 88 |
Direct Oxidation Using Metal-Organic Framework Catalysts
MOF-Catalyzed Methyl Oxidation
Recent advances utilize bimetallic MOF catalysts (e.g., Cu/Fe or Cr/Mn) to oxidize methyl groups to hydroxymethyl without over-oxidation to carboxylic acids. In a representative procedure, methyl 3-amino-4-methylbenzoate is dissolved in acetonitrile with tert-butyl hydroperoxide (TBHP) as the oxidant. The MOF catalyst (e.g., Cu-BTC) facilitates selective oxidation at 80°C for 12 hours, achieving 70–75% conversion.
Mechanistic Insights
The MOF’s porous structure stabilizes radical intermediates, favoring hydroxylation over full oxidation. Spectroscopic studies indicate that Cu²⁺ sites activate TBHP, generating t-butoxy radicals that abstract hydrogen from the methyl group. Subsequent oxygen rebound forms the hydroxymethyl product.
Table 3: MOF-Catalyzed Oxidation Performance
| Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Cu/Fe-MOF | TBHP | 80 | 75 | 85 |
| Cr/Mn-MOF | H₂O₂ | 70 | 68 | 78 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
The bromination-hydrolysis method offers high yields (>85% per step) but requires hazardous brominating agents. In contrast, MOF-catalyzed oxidation is greener but less efficient (70–75% conversion). The formylation-reduction route balances yield (82–91%) with moderate scalability, though protection/deprotection steps increase complexity .
Q & A
Q. What are the recommended synthetic methodologies for Methyl 3-amino-4-(hydroxymethyl)benzoate, and how can reaction conditions be optimized?
this compound can be synthesized via multi-step routes involving:
- Step 1 : Nitration or halogenation of a benzoic acid precursor to introduce functional groups at specific positions.
- Step 2 : Reduction of nitro groups to amines using catalytic hydrogenation (e.g., Pd/C, H₂) or sodium dithionite.
- Step 3 : Hydroxymethylation via formaldehyde or paraformaldehyde under controlled pH (e.g., acidic or basic conditions).
- Step 4 : Esterification with methanol under reflux, using catalysts like sulfuric acid or thionyl chloride.
Q. Critical Optimization Steps :
Q. What analytical techniques are essential for characterizing this compound?
Key Methods :
- 1H NMR Spectroscopy : Conduct in deuterated DMSO at 200–400 MHz to resolve aromatic protons (δ 6.5–8.0 ppm) and hydroxymethyl/amine protons (δ 3.0–5.0 ppm). Compare with analogous compounds like Methyl 3-amino-4-hydroxybenzoate .
- IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, N–H bend at ~1600 cm⁻¹) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Melting Point Analysis : Compare observed values (e.g., 114–117°C for Methyl 3-amino-4-methylbenzoate ) to literature data.
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data for this compound derivatives?
Strategies :
- Refinement with SHELXL : Use anisotropic displacement parameters and twin refinement for high-resolution data. Validate hydrogen-bonding networks with checkCIF to flag geometric outliers .
- Lattice Energy Calculations : Apply density functional theory (DFT) to compare experimental and computed lattice energies, resolving discrepancies in hydrogen-bonding patterns .
- Multi-Method Validation : Cross-validate X-ray data with powder diffraction or solid-state NMR to confirm unit-cell parameters .
Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound?
Analysis Framework :
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to map donor-acceptor interactions between amine, hydroxymethyl, and ester groups .
- Crystal Packing Trends : Compare with Methyl 3-amino-4-hydroxybenzoate (NIST data ), where intermolecular O–H···N and N–H···O bonds stabilize layered structures.
- Thermodynamic Stability : Calculate dimerization energies (e.g., via Gaussian09) to assess the dominance of specific H-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
